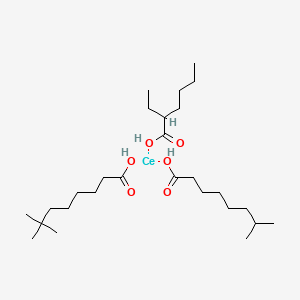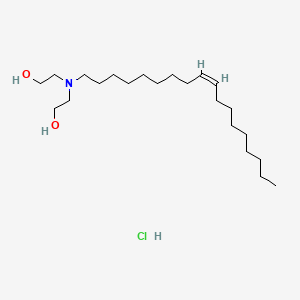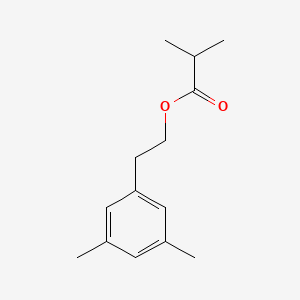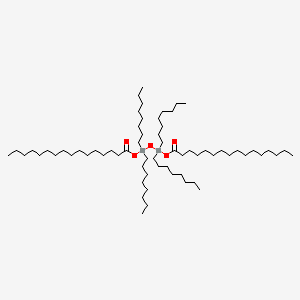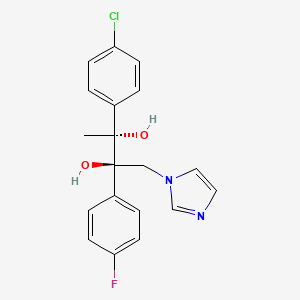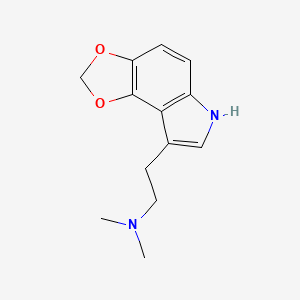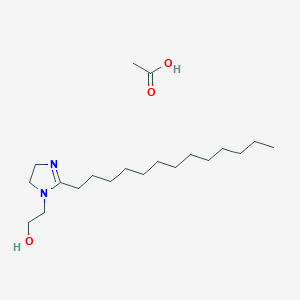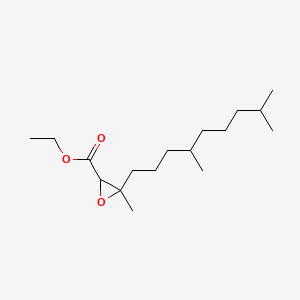
(2-Chloro-6-nitrophenyl)methyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-nitrophenyl)methyl acrylate is an organic compound with the molecular formula C10H8ClNO4. It is a derivative of acrylate, characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrophenyl)methyl acrylate typically involves the esterification of (2-Chloro-6-nitrophenyl)methanol with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and minimizes the formation of unwanted by-products. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-nitrophenyl)methyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Polymerization: The acrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) under thermal conditions.
Major Products Formed
Substitution: Formation of (2-amino-6-nitrophenyl)methyl acrylate.
Reduction: Formation of (2-chloro-6-aminophenyl)methyl acrylate.
Polymerization: Formation of poly(this compound).
Scientific Research Applications
(2-Chloro-6-nitrophenyl)methyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives
Mechanism of Action
The mechanism of action of (2-Chloro-6-nitrophenyl)methyl acrylate involves its interaction with various molecular targets. The acrylate group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-nitrophenyl)methyl acrylate
- (2-Bromo-6-nitrophenyl)methyl acrylate
- (2-Chloro-6-nitrophenyl)methyl methacrylate
Uniqueness
(2-Chloro-6-nitrophenyl)methyl acrylate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s ability to participate in both substitution and reduction reactions, as well as its potential for polymerization, makes it a versatile building block in synthetic chemistry .
Properties
CAS No. |
84029-89-0 |
|---|---|
Molecular Formula |
C10H8ClNO4 |
Molecular Weight |
241.63 g/mol |
IUPAC Name |
(2-chloro-6-nitrophenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C10H8ClNO4/c1-2-10(13)16-6-7-8(11)4-3-5-9(7)12(14)15/h2-5H,1,6H2 |
InChI Key |
XXUNKTOVRVXXGY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





